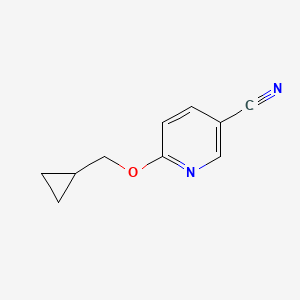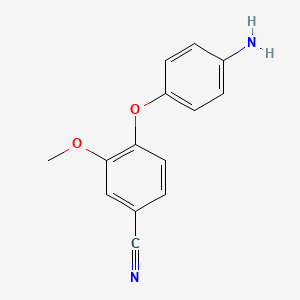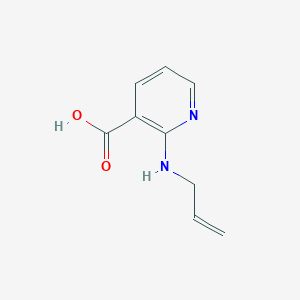![molecular formula C14H10N2O3S B1517627 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039812-24-2](/img/structure/B1517627.png)
3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Vue d'ensemble
Description
“3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1039812-24-2 . It has a molecular weight of 286.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-pyrimidinylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid . The InChI code for this compound is 1S/C14H10N2O3S/c17-13(18)12-10(8-20-14-15-6-3-7-16-14)9-4-1-2-5-11(9)19-12/h1-7H,8H2,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.31 . It is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Antitumor Agents and Enzyme Inhibitors : Compounds with similar structural motifs have been designed as potent dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating significant antitumor activities. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid and its analogues have shown promise as antitumor agents due to their inhibitory effects on these enzymes, highlighting the potential of structurally related compounds in cancer therapy (Gangjee et al., 2000).
Antimicrobial Activity : Another area of application is in the development of antimicrobial agents. Compounds bearing pyrimidinylsulfanyl groups have been explored for their potent and selective activities against specific pathogens. For example, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated significant activity against Helicobacter pylori, a major gastric pathogen, indicating the potential of such compounds in treating infections (Carcanague et al., 2002).
Ischemic Cell Death Inhibitors : Research has also extended into the synthesis of benzofuran derivatives for biological activity as ischemic cell death inhibitors. Compounds such as 3-substituted-benzofuran-2-carboxylic esters have shown efficacy in protecting cells under conditions of oxygen and glucose deprivation, which is relevant in the context of cardiovascular diseases and stroke (Suh et al., 2010).
DNA Gyrase Inhibitors : The exploration of new classes of DNA gyrase inhibitors is crucial for developing novel antibacterial agents. Pyrimido[1,6-a]benzimidazoles, which share a structural resemblance with pyrimidinylsulfanyl compounds, represent a new class of such inhibitors, underscoring the versatility of these compounds in addressing antibiotic resistance (Hubschwerlen et al., 1992).
Propriétés
IUPAC Name |
3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-20-14-15-6-3-7-16-14)9-4-1-2-5-11(9)19-12/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFPGCHTBZHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


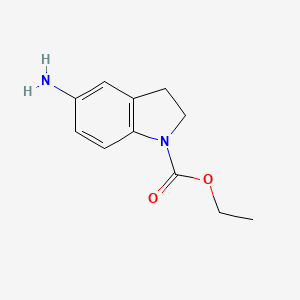
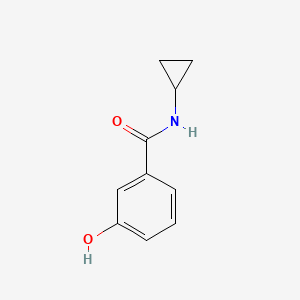
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
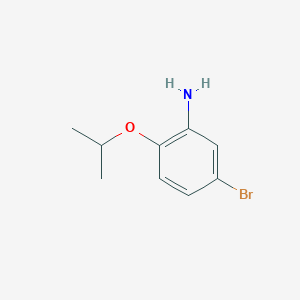
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
amine](/img/structure/B1517557.png)
